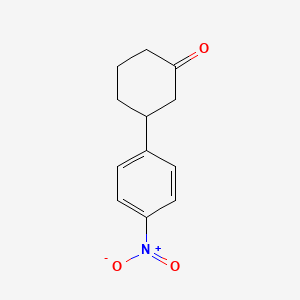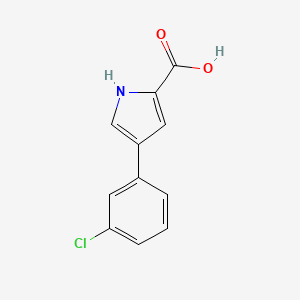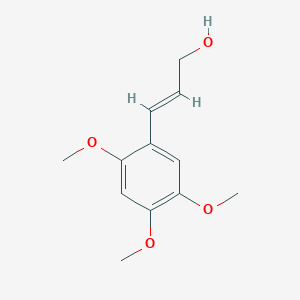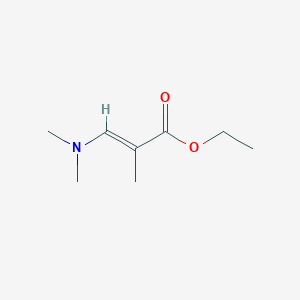
2-Pyrrolidinol
Vue d'ensemble
Description
2-Pyrrolidinol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Hydroxyalkylation : 2-Pyrrolidinol derivatives have been used in asymmetric hydroxyalkylation reactions. For instance, N,O-diprotected 3-pyrrolidinol 2-carbanions underwent efficient SmI(2) mediated reduction, leading to the formation of protected N-alpha-hydroxyalkyl-3-pyrrolidines. This method facilitated the asymmetric synthesis of hydroxymethyl-3-pyrrolidinol and 3-hydroxyproline (Zheng et al., 2005).
Biological and Clinical Applications : The pyrrolidone family, closely related to this compound, has been studied for its nootropic effects, neuroprotection after stroke, and use as antiepileptic agents. The first compound in this class, Piracetam, has shown enhancement in learning and memory (Shorvon, 2001).
Synthesis of Pyrrolidines : Pyrrolidines, important heterocyclic organic compounds, are synthesized using this compound derivatives. These compounds find applications in medicine and industry, such as in dyes or agrochemical substances (Żmigrodzka et al., 2022).
Incorporation in Membrane Electrodes : Polypyrrole membrane electrodes, incorporating pyrrole derivatives, have been developed for sensing applications. They respond to hydrogen peroxide quickly and can sense a broad concentration range (Tatsuma et al., 1992).
Conjugate Addition Reactions : 3-Pyrrolin-2-ones, related to this compound, are used as starting materials in organic synthesis for conjugate addition reactions. They have been used in the synthesis of biologically active natural products and nootropics (Alves, 2007).
Fluorescent Probe for RNA : Pyrrolo-C, a fluorescent analog of cytidine and structurally related to this compound, is used as a probe for studying RNA structure and dynamics (Tinsley & Walter, 2006).
Synthesis of Pyrrolidin-2-ones : Pyrrolidin-2-ones, structurally related to this compound, have been synthesized under environmentally sustainable conditions using ultrasound. They exhibit activity in the central nervous system as nootropic drugs (Franco et al., 2012).
Propriétés
IUPAC Name |
pyrrolidin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUWNWVXAYLZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
